

2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone chemical properties

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Compound of Interest

Compound Name: 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone

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An In-depth Technical Guide to the Chemical Properties of **2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of **2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide also incorporates information on the broader class of benzothiazole derivatives to provide a contextual understanding of its potential biological significance and synthetic strategies.

Core Chemical Properties

2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone is a benzothiazole derivative with the chemical formula $C_7H_7BrN_2OS$ ^[1]. It is described as a light beige solid^[1]. The primary known application of this compound is as an intermediate in the preparation of Pramipexole^{[1][2]}.

Property	Value	Source
CAS Number	1001648-73-2	[1]
Molecular Formula	C ₇ H ₇ BrN ₂ OS	[1]
Molecular Weight	247.11 g/mol	[1]
Appearance	Light Beige Solid	[1]
SMILES	N=c1[nH]c2c(s1)C(=O)C(Br)C C2	[1]
InChI	InChI=1S/C7H7BrN2OS/c8-3- 1-2-4-6(5(3)11)12-7(9)10- 4/h3H,1-2H2,(H2,9,10)	[1]
InChI Key	PHFIWBGTVLJDDJ- UHFFFAOYSA-N	[1]

Biological Significance of the Benzothiazole Scaffold

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a prominent pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities[3][4][5]. Derivatives of benzothiazole have been investigated for their therapeutic potential in various domains, including:

- **Antimicrobial and Antifungal Activity:** Many benzothiazole derivatives have shown significant efficacy against various bacterial and fungal strains[5][6][7].
- **Anticancer Properties:** Certain substituted benzothiazoles have demonstrated potent antitumor activity against several cancer cell lines[8].
- **Anticonvulsant Effects:** The benzothiazole scaffold is a key component in the development of novel anticonvulsant agents[4][8].
- **Anti-inflammatory and Analgesic Actions:** These compounds have also been explored for their potential to alleviate inflammation and pain[3].

- Other Therapeutic Areas: The diverse biological profile of benzothiazoles extends to antimalarial, anti-tubercular, and antidiabetic activities[3][4][5].

Given that **2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone** is an intermediate in the synthesis of Pramipexole, a dopamine agonist used to treat Parkinson's disease and restless legs syndrome, its biological context is significant within neuropharmacology.

Experimental Protocols

Detailed experimental protocols for the synthesis of **2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone** are not explicitly available in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related benzothiazole derivatives. A common approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.

Proposed Synthetic Protocol for **2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone**

This proposed protocol is based on general methods for the synthesis of 2-aminobenzothiazoles.

Materials:

- Substituted aniline precursor
- Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)[9]
- Bromine (Br₂)
- Glacial acetic acid[10]
- Ethanol
- Activated carbon (e.g., Norit)[9]
- Ammonium hydroxide[9]

Procedure:

- Formation of the Thiourea Intermediate:
 - Dissolve the appropriate substituted aniline in glacial acetic acid.
 - Add potassium thiocyanate to the solution and stir at room temperature to form the corresponding thiourea derivative.
- Cyclization and Bromination:
 - Cool the reaction mixture in an ice bath.
 - Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture. The temperature should be maintained below 10°C.
 - After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Isolation and Purification:
 - Pour the reaction mixture into ice-cold water to precipitate the crude product.
 - Filter the precipitate and wash with cold water to remove any unreacted starting materials and inorganic salts.
 - Recrystallize the crude product from a suitable solvent system, such as ethanol/water.
 - For further purification, the product can be dissolved in hot ethanol, treated with activated carbon to remove colored impurities, and then recrystallized^[9].
 - The final product can be isolated by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

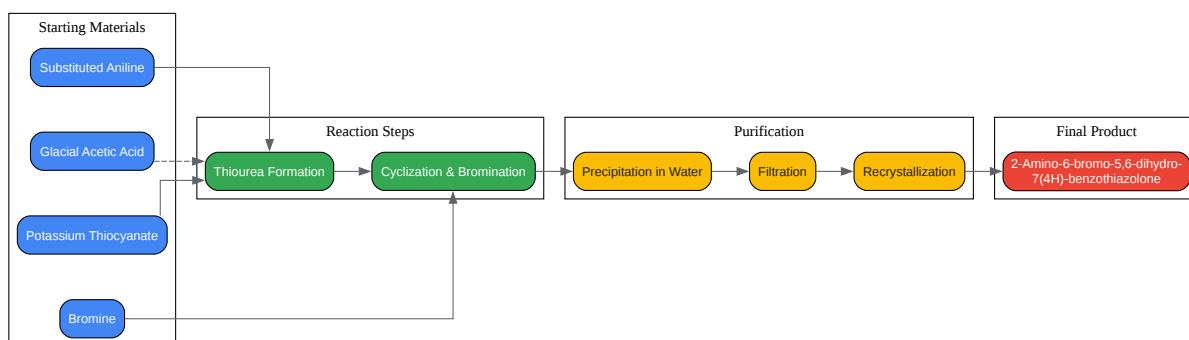
Characterization:

The structure and purity of the synthesized **2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone** should be confirmed using modern analytical techniques, including:

- ^1H NMR and ^{13}C NMR Spectroscopy: To confirm the chemical structure and the position of the bromine and amino groups.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition[10].
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule[10].
- Melting Point Analysis: To assess the purity of the compound.

Visualizations

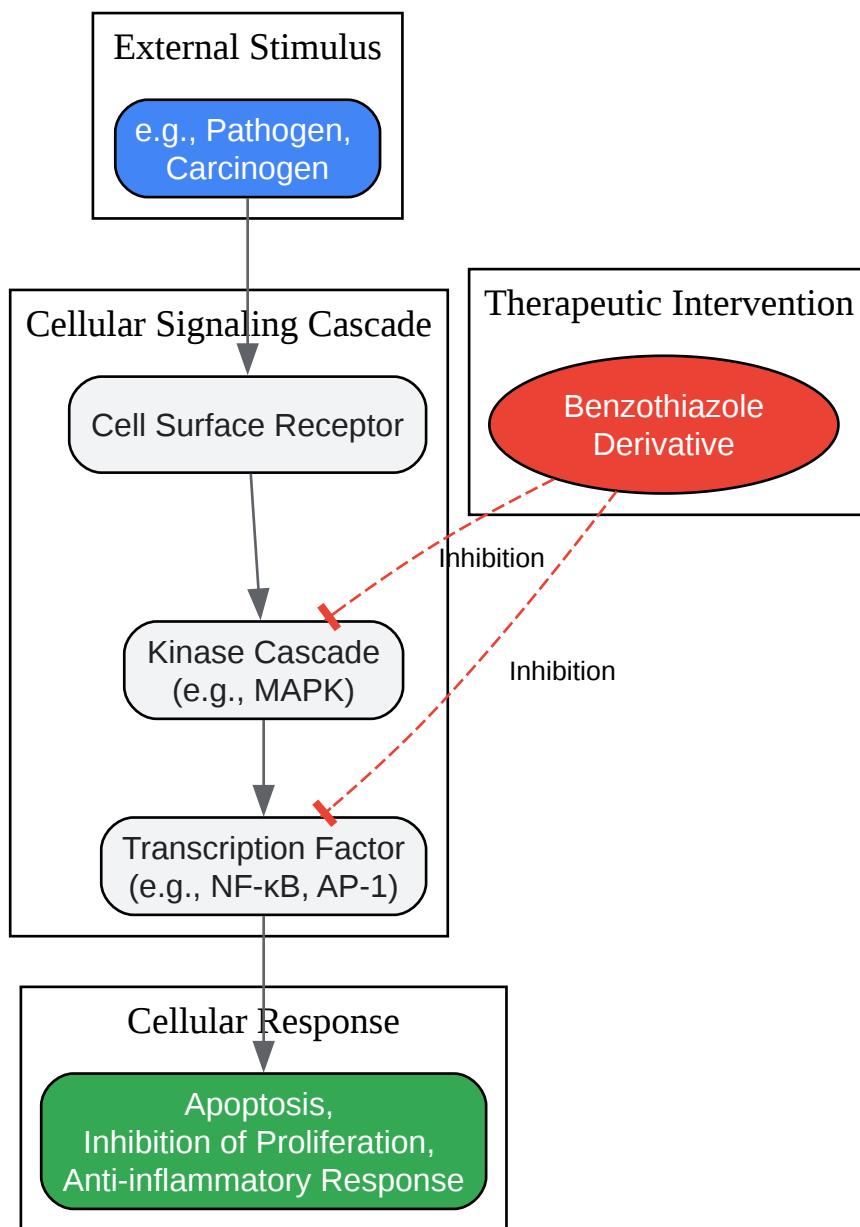
Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for **2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone**.

Generalized Signaling Pathway for Benzothiazole Derivatives



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Caption: Generalized signaling pathway potentially modulated by benzothiazole derivatives.

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